phenyl(5-phenyl-1H-pyrrol-2-yl)methanone
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Overview
Description
Phenyl(5-phenyl-1H-pyrrol-2-yl)methanone is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(5-phenyl-1H-pyrrol-2-yl)methanone typically involves the reaction of a phenyl-substituted pyrrole with a benzoyl chloride derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where the pyrrole ring undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl(5-phenyl-1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl(5-phenyl-1H-pyrrol-2-yl)carboxylic acid, while reduction may produce phenyl(5-phenyl-1H-pyrrol-2-yl)methanol.
Scientific Research Applications
Phenyl(5-phenyl-1H-pyrrol-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of phenyl(5-phenyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Phenyl(5-phenyl-1H-pyrrol-2-yl)methanone can be compared with other similar compounds, such as:
Phenyl(1H-pyrrol-2-yl)methanone: Lacks the additional phenyl group, resulting in different chemical and biological properties.
Phenyl(1H-pyrrol-3-yl)methanone: The position of the carbonyl group is different, leading to variations in reactivity and applications.
Phenyl(1H-pyrrol-2-yl)ethanone: Contains an ethyl group instead of a phenyl group, affecting its physical and chemical characteristics.
Properties
CAS No. |
56900-73-3 |
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Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
phenyl-(5-phenyl-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C17H13NO/c19-17(14-9-5-2-6-10-14)16-12-11-15(18-16)13-7-3-1-4-8-13/h1-12,18H |
InChI Key |
DJBSRTJRHSNDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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